molecular formula C15H17BrN2O2S B4652853 N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1,3-thiazol-2-amine

N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1,3-thiazol-2-amine

Cat. No. B4652853
M. Wt: 369.3 g/mol
InChI Key: CNNGFNBZGVIIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1,3-thiazol-2-amine, also known as AEB, is a novel compound with potential applications in scientific research. This compound has gained attention due to its unique chemical structure and potential biological activities.

Mechanism of Action

The mechanism of action of N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1,3-thiazol-2-amine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1,3-thiazol-2-amine has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Additionally, N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1,3-thiazol-2-amine has been shown to activate the AMPK pathway, which plays a role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1,3-thiazol-2-amine has been found to exhibit various biochemical and physiological effects in cells and animals. The compound has been shown to reduce inflammation, oxidative stress, and cell proliferation. Additionally, N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1,3-thiazol-2-amine has been found to improve glucose metabolism and insulin sensitivity in animals.

Advantages and Limitations for Lab Experiments

N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1,3-thiazol-2-amine has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its biological activities can be easily measured using various assays. Additionally, N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1,3-thiazol-2-amine has been shown to have low toxicity and is well-tolerated in animals. However, there are also limitations to the use of N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1,3-thiazol-2-amine in lab experiments. The compound has limited solubility in water, which can make it difficult to use in certain assays. Additionally, the mechanism of action of N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1,3-thiazol-2-amine is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the use of N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1,3-thiazol-2-amine in scientific research. One potential application is in the development of new anti-inflammatory and antioxidant agents. Additionally, N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1,3-thiazol-2-amine may have potential as a cancer treatment, and further studies are needed to determine its efficacy in vivo. Finally, the mechanism of action of N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1,3-thiazol-2-amine needs to be further elucidated to fully understand its biological activities and potential therapeutic applications.
Conclusion:
In conclusion, N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1,3-thiazol-2-amine is a novel compound with potential applications in scientific research. The compound has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1,3-thiazol-2-amine has several advantages for use in lab experiments, but there are also limitations to its use. Further studies are needed to fully understand the mechanism of action of N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1,3-thiazol-2-amine and its potential therapeutic applications.

Scientific Research Applications

N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1,3-thiazol-2-amine has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound has been tested in vitro and in vivo, and the results have shown promising potential for its use in scientific research. N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1,3-thiazol-2-amine has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in cells. Additionally, N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1,3-thiazol-2-amine has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.

properties

IUPAC Name

N-[(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O2S/c1-3-6-20-14-12(16)8-11(9-13(14)19-4-2)10-18-15-17-5-7-21-15/h3,5,7-9H,1,4,6,10H2,2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNGFNBZGVIIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2=NC=CS2)Br)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)methyl]-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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